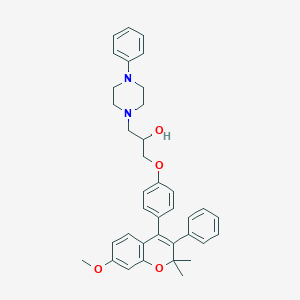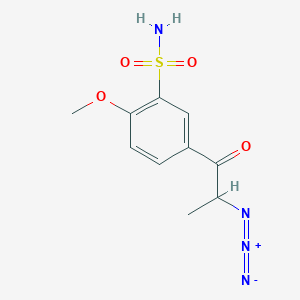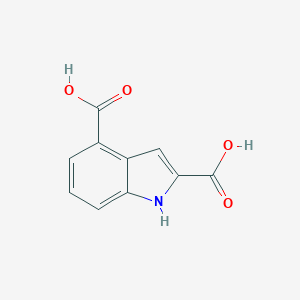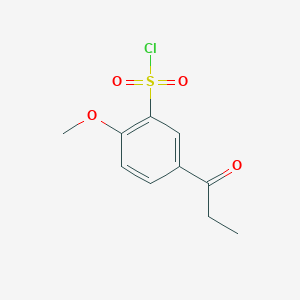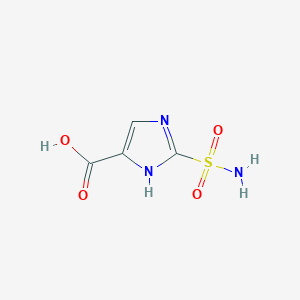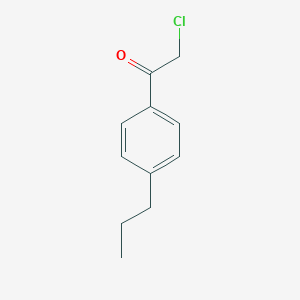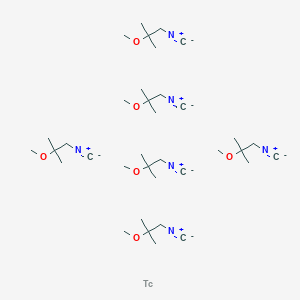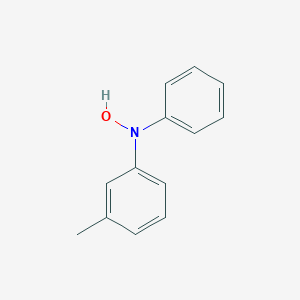
N-Hydroxy-3-methyl-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3-methyl-N-phenylaniline, commonly known as NMPHA, is an organic compound that belongs to the class of anilines. It is widely used in scientific research due to its unique properties and potential applications. NMPHA is a versatile compound that can be synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of NMPHA involves its ability to scavenge free radicals and inhibit the activity of enzymes such as tyrosinase. NMPHA has been found to have a strong radical scavenging activity, which is attributed to its ability to donate a hydrogen atom to a free radical. It has also been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the synthesis of melanin.
Effets Biochimiques Et Physiologiques
NMPHA has been found to have various biochemical and physiological effects, including its ability to protect against oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function. NMPHA has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
NMPHA has several advantages for lab experiments, including its high yield and purity, its stability, and its versatility. It can be easily synthesized using different methods, and it has been found to have various applications in scientific research. However, NMPHA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of NMPHA, including its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine its safety and efficacy in humans, as well as its potential side effects. NMPHA can also be studied for its potential use as a radical scavenger and antioxidant in food and cosmetic industries. Additionally, the development of new methods for the synthesis of NMPHA and its derivatives can lead to the discovery of new compounds with unique properties and potential applications.
Conclusion:
In conclusion, N-Hydroxy-3-methyl-N-phenylaniline is a versatile compound that has various scientific research applications. It can be synthesized using different methods, and it has been found to have various biochemical and physiological effects. Although NMPHA has several advantages for lab experiments, further studies are needed to determine its safety and efficacy. The study of NMPHA can lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
NMPHA can be synthesized using different methods, including the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitrosylsulfuric acid, the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitric acid, and the reaction of N-methyl-N-phenyl-p-phenylenediamine with sodium hypochlorite. The most commonly used method is the reaction of N-methyl-N-phenyl-p-phenylenediamine with nitrosylsulfuric acid, which yields NMPHA in high yield and purity.
Applications De Recherche Scientifique
NMPHA has been found to have various scientific research applications, including as a radical scavenger, an antioxidant, a metal chelator, and a tyrosinase inhibitor. It has also been used as a precursor for the synthesis of other compounds, such as N-phenylhydroxylamine and N-phenylhydroxylamine sulfate. NMPHA has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
104613-43-6 |
|---|---|
Nom du produit |
N-Hydroxy-3-methyl-N-phenylaniline |
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C13H13NO/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,15H,1H3 |
Clé InChI |
PLQVBLYEPJDZEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




